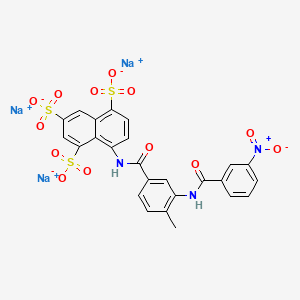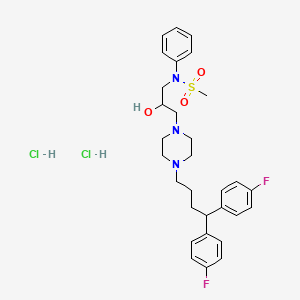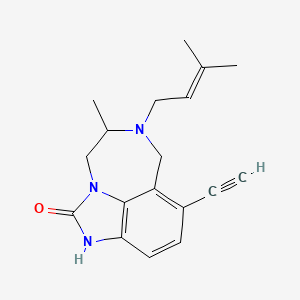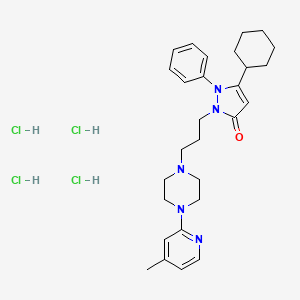
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound characterized by its unique structure, which includes piperazine rings, phenyl groups, and a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone typically involves multiple steps, including the formation of piperazine rings, the introduction of phenyl groups, and the creation of the disulfide bond. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bond may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The disulfide bond plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone
- 4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone
Uniqueness
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its specific combination of piperazine rings, phenyl groups, and a disulfide bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
78010-22-7 |
|---|---|
Formule moléculaire |
C40H42N4O2S2 |
Poids moléculaire |
674.9 g/mol |
Nom IUPAC |
[2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C40H42N4O2S2/c45-39(43-29-25-41(26-30-43)23-11-17-33-13-3-1-4-14-33)35-19-7-9-21-37(35)47-48-38-22-10-8-20-36(38)40(46)44-31-27-42(28-32-44)24-12-18-34-15-5-2-6-16-34/h1-22H,23-32H2/b17-11+,18-12+ |
Clé InChI |
MEVMWMDOFRFJJQ-JYFOCSDGSA-N |
SMILES isomérique |
C1N(CCN(C1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C/C=C/C6=CC=CC=C6 |
SMILES canonique |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC=CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


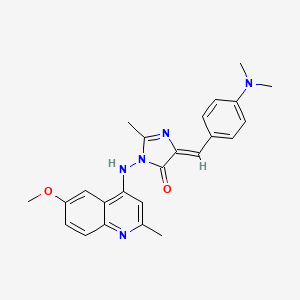
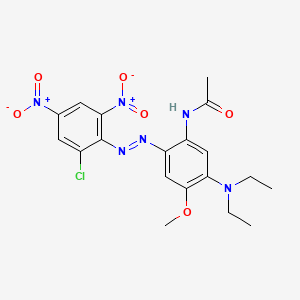

![3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile](/img/structure/B12711131.png)


